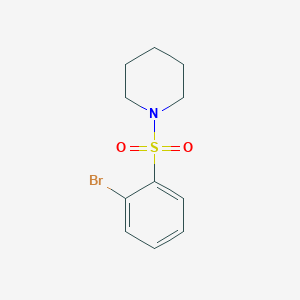

1-((2-Bromophenyl)sulfonyl)piperidine

Description

Kontextualisierung innerhalb der Sulfonamid- und Piperidin-Chemie

Die chemische Identität von 1-((2-Bromophenyl)sulfonyl)piperidin ist untrennbar mit seinen beiden Hauptbestandteilen verbunden: dem Sulfonamid- und dem Piperidin-Gerüst.

Sulfonamide , die durch eine Sulfonylgruppe gekennzeichnet sind, die an ein Stickstoffatom gebunden ist, sind eine in der medizinischen Chemie äußerst wichtige Klasse von Verbindungen. researchgate.netslideshare.netyoutube.comnih.govnih.gov Historisch gesehen waren sie die ersten breit wirksamen antibakteriellen Mittel, die systemisch eingesetzt wurden. researchgate.netslideshare.netyoutube.com Ihre Wirkungsweise beruht häufig auf der Hemmung von Enzymen, wie z. B. der Dihydropteroat-Synthase in Bakterien, was zu einer bakteriostatischen Wirkung führt. Über ihre antimikrobiellen Eigenschaften hinaus weisen Sulfonamid-Derivate ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, antivirale und krebsbekämpfende Eigenschaften. researchgate.net Die Sulfonamid-Gruppe kann als Bioisoster einer Amid- oder Carbonsäuregruppe fungieren und die physikochemischen Eigenschaften eines Moleküls wie Löslichkeit und pKa-Wert beeinflussen. nih.gov

Der Piperidinring ist ein allgegenwärtiger heterocyclischer Sechsring, der in einer Vielzahl von Naturstoffen, insbesondere Alkaloiden, und pharmazeutischen Wirkstoffen vorkommt. wikipedia.orgbath.ac.ukresearchgate.netnih.govresearchgate.net Seine gesättigte und nicht-planare Konformation ermöglicht es ihm, mit biologischen Zielen in spezifischen dreidimensionalen Orientierungen zu interagieren. Piperidin-haltige Verbindungen weisen ein breites Spektrum an pharmakologischen Aktivitäten auf und wirken auf das Zentralnervensystem, als Analgetika und bei Herz-Kreislauf-Erkrankungen. Die Stickstoff- und Kohlenstoffatome des Piperidinrings können leicht funktionalisiert werden, was ihn zu einem vielseitigen Baustein in der Arzneimittelforschung und der organischen Synthese macht. researchgate.net

Die Konjugation dieser beiden Einheiten in 1-((2-Bromophenyl)sulfonyl)piperidin führt zu einem Molekül mit einem Potenzial, das sich aus den kombinierten Eigenschaften von Sulfonamiden und Piperidinen ergibt.

Bedeutung von N-Arylsulfonylpiperidinen in der organischen Synthese und der Methodenentwicklung

N-Arylsulfonylpiperidine, die Klasse von Verbindungen, zu der 1-((2-Bromophenyl)sulfonyl)piperidin gehört, sind wertvolle Zwischenprodukte und Bausteine in der organischen Synthese. Die Sulfonylgruppe fungiert als aktivierende Gruppe und beeinflusst die Reaktivität des Piperidinrings.

In der Methodenentwicklung werden N-Arylsulfonylpiperidine in einer Vielzahl von chemischen Umwandlungen eingesetzt. Die Sulfonamid-Einheit kann die Reaktivität benachbarter C-H-Bindungen im Piperidinring modulieren und so ortsspezifische Funktionalisierungen ermöglichen. Darüber hinaus dient die N-Sulfonylgruppe häufig als Schutzgruppe für das Piperidin-Stickstoffatom. Sie ist unter einer Vielzahl von Reaktionsbedingungen stabil und kann bei Bedarf selektiv entfernt werden.

In der medizinischen Chemie und der Arzneimittelforschung dient das N-Arylsulfonylpiperidin-Gerüst als wichtiges Grundgerüst für die Entwicklung neuer therapeutischer Wirkstoffe. Die Arylgruppe kann modifiziert werden, um die Wechselwirkungen mit biologischen Zielen zu optimieren, während der Piperidinring die gewünschten pharmakokinetischen Eigenschaften vermitteln kann. Synthetische Wege zu N-Arylsulfonylpiperidinen umfassen typischerweise die Reaktion eines Arylsulfonylchlorids mit Piperidin oder seinen Derivaten.

Obwohl die spezifischen Anwendungen von 1-((2-Bromophenyl)sulfonyl)piperidin in der Literatur nicht ausführlich dokumentiert sind, unterstreicht seine Struktur seine potenzielle Nützlichkeit in diesen Bereichen. Das Vorhandensein eines Bromatoms am Phenylring bietet einen zusätzlichen Ansatzpunkt für weitere chemische Modifikationen durch Kreuzkupplungsreaktionen, was die potenzielle Vielseitigkeit dieser Verbindung in der Synthese komplexer Moleküle erhöht.

Chemische Eigenschaften von 1-((2-Bromophenyl)sulfonyl)piperidin

| Eigenschaft | Wert |

| Molekülformel | C11H14BrNO2S |

| Molekulargewicht | 304,20 g/mol |

| Reinheit | ≥95,0 % |

| InChI-Schlüssel | QVJWVAUVIDEPPD-UHFFFAOYSA-N |

Diese Daten stammen aus öffentlich zugänglichen chemischen Lieferantendatenbanken. cymitquimica.comfluorochem.co.uk

Tabelle der in diesem Artikel erwähnten chemischen Verbindungen

| Verbindungsname |

| 1-((2-Bromphenyl)sulfonyl)piperidin |

| Dihydropteroat-Synthase |

| Piperidin |

| Sulfonamid |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWVAUVIDEPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650047 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-98-0 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 2 Bromophenyl Sulfonyl Piperidine

Classical Coupling Approaches for Sulfonamide Formation

The most traditional and widely utilized method for constructing the sulfonamide bond involves the reaction between a sulfonyl chloride and an amine. This approach is characterized by its simplicity, reliability, and the ready availability of starting materials.

Reaction of 2-Bromobenzenesulfonyl Chloride with Piperidine (B6355638) and its Derivatives

The direct reaction between 2-bromobenzenesulfonyl chloride and piperidine represents the most straightforward synthesis of 1-((2-bromophenyl)sulfonyl)piperidine. This transformation is a nucleophilic acyl substitution, where the nitrogen atom of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct. The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270), or inorganic bases such as potassium carbonate. The reaction is often performed in aprotic solvents like dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to room temperature.

For instance, reacting 2-bromobenzenesulfonyl chloride with piperidine in the presence of a base like pyridine or triethylamine readily affords the desired sulfonamide. orgsyn.org The starting material, 2-bromobenzenesulfonyl chloride, can be synthesized from 2-aminobenzenesulfonic acid through diazotization, followed by a Sandmeyer-type reaction and chlorosulfonation. semanticscholar.orggoogle.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 2-Bromobenzenesulfonyl chloride | Piperidine | Triethylamine, Pyridine | Dichloromethane (DCM), THF | 0 °C to Room Temperature |

| 2-Bromobenzenesulfonyl chloride | Piperidine | Sodium hydroxide | Water/Organic Biphasic | Room Temperature |

Amide Coupling Methodologies in Piperidine Sulfonamide Synthesis

While the sulfonyl chloride method is prevalent, principles from peptide and amide coupling can be adapted for sulfonamide synthesis. researchgate.net These methods involve the activation of a sulfonic acid, rather than using a sulfonyl chloride. Carboxylic acids are routinely coupled with amines using activating reagents that convert the acid's hydroxyl group into a better leaving group. researchgate.netnih.gov

Analogously, 2-bromobenzenesulfonic acid could be activated in situ using coupling reagents common in amide synthesis. Reagents such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) could potentially facilitate the reaction with piperidine. researchgate.net This approach avoids the need to isolate the often moisture-sensitive sulfonyl chloride. The process would involve forming a highly reactive intermediate, which is then readily attacked by the amine.

Catalytic Synthesis Routes to N-Arylsulfonylpiperidines

Modern synthetic chemistry has seen the development of powerful catalytic methods for forming carbon-nitrogen and sulfur-nitrogen bonds, offering milder reaction conditions and broader substrate scopes compared to classical methods.

Copper-Catalyzed Methodologies for Sulfonamide Bond Formation

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Chan-Lam coupling, are effective for forming N-arylsulfonamides. These methods can be applied to the synthesis of this compound. A typical approach involves the coupling of an aryl halide (like 1-bromo-2-iodobenzene) with a sulfonamide source in the presence of a copper catalyst.

Alternatively, a Chan-Lam-like coupling could involve reacting 2-bromophenylboronic acid with piperidine and a sulfur dioxide source, facilitated by a copper catalyst like copper(II) acetate. thieme.deresearchgate.net These reactions often require a ligand to stabilize the copper catalyst and a base. The advantage of these methods is their tolerance for a wide range of functional groups. thieme.deresearchgate.net

| Reaction Type | Aryl Source | Amine Source | Catalyst System | Key Features |

|---|---|---|---|---|

| Ullmann-type Coupling | Aryl Halide (e.g., 2-bromoiodobenzene) | Piperidine + SO₂ source | CuI / Ligand | Often requires elevated temperatures. |

| Chan-Lam Coupling | Aryl Boronic Acid (e.g., 2-bromophenylboronic acid) | Piperidine + SO₂ source | Cu(OAc)₂ | Can often be performed at room temperature. thieme.de |

Palladium-Catalyzed Approaches in Arylsulfonamide Synthesis

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and provides several routes to arylsulfonamides. docksci.com One innovative method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates a sulfonyl chloride intermediate in situ. nih.govnih.gov This intermediate can then react with an amine in a one-pot procedure to yield the desired sulfonamide. nih.gov For the target molecule, 2-bromophenylboronic acid could be coupled with a sulfur dioxide chloride synthon (like phenyl chlorosulfate) in the presence of a palladium catalyst, followed by the addition of piperidine. nih.gov

Another palladium-catalyzed approach is the aminosulfonylation of aryl halides. This involves the reaction of an aryl iodide or bromide with a source of sulfur dioxide and an amine, catalyzed by a palladium complex. This method constructs the arylsulfonamide in a single, convergent step.

Visible-Light Initiated C(sp³)–H Amination for Piperidine Core Formation

A conceptually different and innovative strategy involves forming the piperidine ring itself as a key step, rather than forming the sulfonamide bond. Visible-light photoredox catalysis enables the intramolecular amination of unactivated C(sp³)–H bonds. scispace.comresearchgate.netacs.org

In a potential synthesis of this compound, a precursor such as N-(pent-4-en-1-yl)-2-bromobenzenesulfonamide or N-hexyl-2-bromobenzenesulfonamide could be used. Under visible light irradiation and in the presence of a suitable photocatalyst and an iodine-based catalyst, a nitrogen-centered radical can be generated. scispace.comresearchgate.net This radical can then undergo an intramolecular 1,6-hydrogen atom transfer (HAT) from a delta C-H bond, followed by radical cyclization and oxidation to form the piperidine ring. acs.org This Hofmann-Löffler-type reaction has been successfully adapted to selectively form piperidines, overcoming the kinetic preference for 1,5-HAT that typically leads to pyrrolidines. scispace.comacs.org This cutting-edge method allows for the construction of the heterocyclic core under exceptionally mild conditions. rsc.org

Metalloradical Catalysis in Intramolecular Piperidine Synthesis

Metalloradical catalysis (MRC) has emerged as a powerful strategy for C-H bond functionalization, enabling the construction of complex molecular architectures under mild conditions. This approach is particularly effective for intramolecular amination reactions to form nitrogen-containing heterocycles like piperidines. The core principle of MRC involves the use of a metal complex, often involving first-row transition metals like cobalt or copper, to generate a radical intermediate which then participates in a ring-closing C-H amination.

In the context of piperidine synthesis, a common strategy involves the intramolecular C-H amination of N-substituted alkyl chains. For instance, cobalt(II) complexes have been successfully employed to catalyze the intramolecular cyclization of linear amino-aldehydes, yielding various piperidines in good yields. nih.gov This process is believed to proceed through a radical mechanism where the cobalt catalyst facilitates a 1,5-hydrogen atom transfer (1,5-HAT), leading to a carbon-centered radical that subsequently undergoes cyclization. nih.govrsc.org A competitive process between the desired radical rebound to form the piperidine ring and a 1,5-H-transfer can sometimes lead to the formation of a linear alkene as a by-product. nih.gov

Copper complexes have also been shown to catalyze radical-based C(sp³)–H amination processes. nih.gov These systems can activate substrates like N-fluoro amides for intramolecular C-H amination, providing an effective route to piperidines. Mechanistic studies suggest that these transformations can involve single-electron processes, highlighting the radical nature of the key bond-forming steps. nih.gov The versatility of metalloradical catalysis allows for the functionalization of otherwise unreactive C-H bonds, offering a direct and efficient pathway to the piperidine core structure.

Key features of this catalytic approach include:

Mild Reaction Conditions: These reactions are often performed under neutral and non-oxidative conditions. rsc.org

High Functional Group Tolerance: The radical nature of the intermediates allows the reaction to proceed in the presence of various functional groups. rsc.org

Regioselectivity: The catalysis can be directed to achieve specific C-H bond functionalization, such as at allylic or propargylic positions. rsc.org

| Catalyst Type | Substrate Example | Key Transformation | Reference |

| Cobalt(II) Complex | Linear Amino-aldehydes | Intramolecular Radical Cyclization | nih.gov |

| Copper(I) Complex | N-fluoro Sulfonamides | Intramolecular C-H Amination | nih.gov |

| Cobalt(II) Porphyrin | Sulfamoyl Azides | Intramolecular 1,5-C-H Amination | rsc.org |

Advanced and Scalable Synthetic Techniques

Modern synthetic chemistry increasingly relies on advanced techniques that offer improvements in efficiency, scalability, and environmental impact over traditional methods. For the synthesis of this compound and related derivatives, microwave-assisted synthesis and one-pot cyclocondensation methods represent significant advancements.

Microwave-Assisted Synthesis of Sulfonyl Piperidine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. organic-chemistry.org The synthesis of sulfonamides, including sulfonyl piperidine derivatives, is particularly amenable to this technology.

The direct synthesis of sulfonamides from sulfonic acids or their sodium salts can be efficiently achieved under microwave irradiation. organic-chemistry.org This approach avoids the need to isolate traditionally required, and often moisture-sensitive, sulfonyl chloride intermediates. A typical procedure involves two microwave-assisted steps: first, the activation of the sulfonic acid with an agent like 2,4,6-trichloro- rsc.orgoaepublish.comnih.gov-triazine (TCT), followed by the addition of the amine (e.g., piperidine) and a base. organic-chemistry.org This method has demonstrated broad substrate scope and good functional group tolerance. organic-chemistry.org

For the synthesis of compounds structurally similar to this compound, such as 1-(phenylsulfonyl)piperidine, microwave-assisted methods have achieved excellent results, affording the product in high yield. amazonaws.com The process is operationally simple and utilizes commercially available reagents, making it suitable for rapid library synthesis and process development. organic-chemistry.org

Table: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yield | Variable, often moderate | Generally high to excellent |

| Purity | Often requires extensive purification | High purity, fewer by-products |

| Energy Efficiency | Low (bulk heating) | High (direct molecular heating) |

| Scalability | Well-established | Can be adapted for scale-up |

One-Pot Cyclocondensation Methods for Nitrogen-Containing Heterocycles

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of nitrogen-containing heterocycles like piperidine, one-pot cyclocondensation reactions are particularly powerful.

These methods often involve the strategic combination of several components that react in a cascade to form the heterocyclic ring. For example, titanium-catalyzed multicomponent coupling strategies can be used to generate heterocycles from simple, readily available starting materials in a single pot. nih.gov Such processes can involve the coupling of alkynes, primary amines, and isonitriles to generate complex intermediates that cyclize to form various nitrogen heterocycles. nih.gov

Another approach involves a deprotection-cyclization sequence promoted by a single catalyst. Ruthenium catalysts, for instance, can facilitate the removal of a protecting group from an amine, followed by intramolecular C=N bond formation and subsequent reduction to yield the saturated heterocycle. rsc.org While not directly forming the sulfonamide bond, these methods are crucial for the efficient construction of the core piperidine ring, which can then be functionalized with the desired (2-bromophenyl)sulfonyl group. A green chemistry approach has also been developed for the one-pot synthesis of N-containing heterocycles from bioethanol and amino alcohols via a dehydrogenative dual-cross-condensation catalyzed by a heterogeneous nickel catalyst. oaepublish.com These strategies streamline the synthetic process, avoiding lengthy workup and purification steps between stages. lookchem.com

| Method | Key Features | Starting Materials Example | Catalyst Example | Reference |

| Dehydrogenative Condensation | Green, sustainable route | Bioethanol, 3-aminopropanol | Nickel on Layered Double Oxides | oaepublish.com |

| Multicomponent Coupling | High atom economy, complexity generation | Alkynes, Primary Amines, Isonitriles | Titanium Imido Complexes | nih.gov |

| Deprotection-Cyclization | Tandem catalytic sequence | Protected Amino-ketones | Ruthenium Complexes | rsc.org |

Advanced Structural Characterization and Spectroscopic Elucidation of 1 2 Bromophenyl Sulfonyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H and ¹³C NMR Analysis for Primary Structural Confirmation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the primary evidence for the successful synthesis and structural integrity of 1-((2-Bromophenyl)sulfonyl)piperidine.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the 2-bromophenyl ring and the piperidine (B6355638) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) as a complex multiplet pattern due to spin-spin coupling. The protons on the piperidine ring will appear more upfield. The protons on the carbons adjacent to the nitrogen atom (α-protons, C2/C6) are deshielded by the electronegative sulfonyl group and would likely resonate around δ 3.0-3.5 ppm. The remaining piperidine protons (β-protons at C3/C5 and γ-protons at C4) would appear as multiplets at approximately δ 1.5-1.8 ppm. chemicalbook.comspectrabase.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the 2-bromophenyl group would produce several signals in the δ 120-140 ppm range, with the carbon atom bonded to the bromine (C-Br) showing a characteristic shift. The carbons of the piperidine ring are expected in the upfield region, with the α-carbons (C2/C6) appearing around δ 45-50 ppm and the β- and γ-carbons resonating at approximately δ 20-30 ppm. mdpi.comresearchgate.netorgsyn.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl H-3/H-4/H-5/H-6 | 7.2 - 8.0 (m) | 127 - 135 |

| Phenyl C-1 (C-S) | - | ~138 |

| Phenyl C-2 (C-Br) | - | ~120 |

| Piperidine H-2, H-6 (α) | ~3.2 (t) | ~48 |

| Piperidine H-3, H-5 (β) | ~1.7 (m) | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are employed. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4), confirming the ring's integrity. It would also show correlations between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal at ~3.2 ppm would show a cross-peak to the carbon signal at ~48 ppm, confirming their assignment as the α-CH₂ group. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.edu This is crucial for connecting the molecular fragments. An HMBC experiment would show a correlation from the piperidine α-protons (H-2/H-6) to the sulfonyl-bearing aromatic carbon (C-1), definitively linking the piperidine ring to the 2-bromophenylsulfonyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For a conformationally flexible molecule like this, NOESY can provide insights into the preferred solution-state conformation, for example, by showing through-space interactions between the aromatic protons and the piperidine ring protons. researchgate.netprinceton.edu

Application of NMR Molecular Replacement (NMR²) in Sulfonamide-Protein Complex Structure Determination

Beyond the structure of the molecule itself, NMR is a powerful tool for studying its interactions with biological macromolecules. The NMR Molecular Replacement (NMR²) method is an advanced technique used to determine the structure of a protein-ligand complex at the binding site without needing a full protein resonance assignment. nih.govresearchgate.net This approach is particularly relevant for sulfonamides, which are a common motif in medicinal chemistry. researchoutreach.org

The NMR² method uses previously determined protein structures and experimental intermolecular distance restraints (Nuclear Overhauser Effects, NOEs) between the ligand and the protein. nih.gov For a compound like this compound, if it were to bind to a protein target, NMR² could rapidly elucidate its binding pose and identify key interactions within the protein's binding pocket. researchgate.net This technique significantly accelerates the drug design process by providing accurate structural information of the ligand-protein complex in a matter of days rather than months. researchoutreach.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique that provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. hp.gov.in For this compound (C₁₁H₁₄BrNO₂S), the calculated molecular weight is approximately 304.2 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Electron Impact (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion [M]⁺ or protonated molecule [M+H]⁺. Subsequent fragmentation (MS/MS) reveals characteristic losses that help confirm the structure. nih.govnih.gov Expected fragmentation pathways include:

Cleavage of the sulfur-nitrogen (S-N) bond, leading to fragments corresponding to the piperidine cation (m/z 84) and the 2-bromophenylsulfonyl radical.

Loss of the entire piperidine ring, yielding a 2-bromophenylsulfonyl cation (m/z 235/237, showing the characteristic isotopic pattern for bromine).

Fission within the piperidine ring, often through a retro-Diels-Alder mechanism, leading to the loss of neutral molecules like butadiene. researchgate.net

Loss of SO₂ (m/z 64) from the 2-bromophenylsulfonyl fragment. researchgate.net

Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 303/305 | [C₁₁H₁₄BrNO₂S]⁺ | Molecular Ion (M⁺) |

| 239 | [C₁₁H₁₄NO₂S]⁺ | Loss of Br radical |

| 235/237 | [C₆H₄BrSO₂]⁺ | Cleavage of S-N bond |

| 156/158 | [C₆H₄Br]⁺ | Loss of SO₂ from [C₆H₄BrSO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. oregonstate.edulibretexts.org

Sulfonyl Group (SO₂): The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1320 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net

Aromatic Ring: C-H stretching vibrations for the aromatic ring would appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). In-ring C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. libretexts.org

Piperidine Ring: Aliphatic C-H stretching vibrations from the CH₂ groups of the piperidine ring would be seen in the 2950-2850 cm⁻¹ range. libretexts.org

C-Br Bond: The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2950 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1320 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1140 | Strong |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray diffraction (XRD) on a single crystal provides the definitive, unambiguous solid-state structure of a molecule. wikipedia.org If a suitable single crystal of this compound can be grown, XRD analysis would yield a three-dimensional electron density map of the molecule within the crystal lattice. hp.gov.in

This analysis would provide precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the phenyl and piperidine rings and the tetrahedral arrangement around the sulfur atom.

Conformation: Determining the precise torsion angles, such as the orientation of the 2-bromophenyl group relative to the piperidine ring and the conformation of the piperidine ring itself (typically a chair conformation).

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying any non-covalent interactions such as hydrogen bonds or halogen bonds that stabilize the crystal structure.

Crystallographic studies on similar aryl sulfonamides have provided detailed insights into their molecular geometry and packing arrangements, which serve as a valuable reference for what to expect from an analysis of this compound. rsc.orgresearchgate.netmanz.at

Chemical Reactivity and Organic Transformations of 1 2 Bromophenyl Sulfonyl Piperidine

Reactivity of the Bromine Moiety

The bromine atom attached to the phenyl ring is a versatile functional group, primarily serving as a handle for carbon-carbon bond formation through cross-coupling reactions or as a leaving group in substitution reactions.

A comprehensive review of the scientific literature indicates that specific examples of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, using 1-((2-Bromophenyl)sulfonyl)piperidine as the substrate have not been documented in published research. However, the presence of the aryl bromide moiety makes this compound a suitable candidate for such transformations in principle.

Suzuki-Miyaura Reaction: This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. libretexts.orgyonedalabs.com It is a powerful method for forming biaryl structures or connecting aryl groups to alkyl, alkenyl, or alkynyl fragments. libretexts.orgmdpi.com For this compound, a hypothetical Suzuki-Miyaura coupling would replace the bromine atom with the organic group from the boronic acid partner.

Heck Reaction: The Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an alkene, creating a substituted alkene. libretexts.orgnih.gov The reaction proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgmdpi.com

The general components for these reactions are outlined in the table below.

| Reaction | Key Components | Typical Product |

| Suzuki-Miyaura Coupling | Aryl Halide (e.g., Ar-Br), Boronic Acid/Ester (R-B(OH)₂), Palladium Catalyst, Base | Biaryl or Aryl-Substituted Compound (Ar-R) |

| Heck Coupling | Aryl Halide (e.g., Ar-Br), Alkene (e.g., Styrene), Palladium Catalyst, Base | Substituted Alkene (Ar-CH=CHR) |

There are no specific studies in the available scientific literature exploring nucleophilic aromatic substitution (SNAr) pathways for this compound.

Generally, nucleophilic aromatic substitution is challenging for simple aryl halides and requires specific conditions. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com For this pathway to be viable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group. chemistrysteps.com The sulfonyl group (-SO₂-) is electron-withdrawing, which could potentially facilitate such a reaction, although the lack of other strong activating groups on the ring may render this pathway difficult under standard conditions.

Transformations Involving the Piperidine (B6355638) Ring System

No specific studies on transformations involving the piperidine ring of this compound have been documented in the literature. The piperidine ring is a saturated heterocyclic system and is generally quite stable. nih.gov Potential transformations of a piperidine ring could include C-H functionalization, ring-opening reactions, or dehydrogenation to form a pyridine (B92270) ring. However, these reactions often require specific reagents and conditions, and their application to this particular N-sulfonylated substrate has not been explored. Recent advances have focused on methods to functionalize the C-H bonds of piperidines to build molecular complexity, often using biocatalytic or electrochemical methods. news-medical.net

Ring-Opening and Ring-Expansion Reactions

While the piperidine ring is generally stable, N-sulfonyl activation can facilitate ring-opening under specific conditions. More commonly, the N-sulfonylpiperidine scaffold serves as a precursor for ring-expansion reactions to form seven-membered azepane derivatives. These transformations are of significant interest in medicinal chemistry as azepanes are important structural motifs in various bioactive compounds.

One established method for the ring expansion of piperidines involves a dearomative ring expansion of nitroarenes, which can be conceptually applied to precursors of this compound. A more direct approach involves the photochemical dearomative ring expansion of a suitable aromatic precursor, which transforms a six-membered ring into a seven-membered azepane system. nih.gov Another strategy relies on the rearrangement of bicyclic azetidinium intermediates, formed from pyrrolidine (B122466) precursors, to access substituted azepanes. researchgate.net

A notable example of a stereoselective and regioselective ring expansion of a piperidine derivative to an azepane has been documented, highlighting the synthetic potential of this strategy. rsc.org Although not specifically demonstrated on this compound, these methodologies suggest that with appropriate functionalization, the piperidine ring of the target compound could be expanded to yield novel 1-((2-Bromophenyl)sulfonyl)azepane derivatives.

Table 1: Representative Ring-Expansion Reactions of Piperidine Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

| N-substituted Piperidine Precursor | Blue light, photochemical rearrangement | N-substituted Azepane | nih.gov |

| Diastereomerically pure 2-substituted piperidine | Not specified | Diastereomerically pure Azepane derivative | rsc.org |

| Trifluoromethyl Pyrrolidines | Nucleophilic ring-opening of bicyclic azetidinium intermediate | 4-Substituted α-trifluoromethyl Azepanes | researchgate.net |

Introduction and Modification of Substituents on the Piperidine Ring

The introduction of substituents onto the piperidine ring of this compound is a key strategy for synthesizing a diverse range of derivatives. The electron-withdrawing nature of the N-sulfonyl group can influence the regioselectivity of these functionalization reactions.

C-H Functionalization:

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl groups onto the piperidine scaffold. By employing a suitable directing group, it is possible to achieve site-selective arylation. For instance, the use of a picolinoylamino directing group at the 3-position of a 1-Boc-piperidine has enabled a regiospecific and stereospecific C5-arylation. scispace.com While this specific directing group is not present in this compound, the principle of directed C-H activation could be applied by introducing a suitable directing group onto the piperidine ring.

Alkylation and Arylation via Lithiation:

The deprotonation of N-protected piperidines at the α-position using strong bases like sec-butyllithium, followed by quenching with electrophiles, is a well-established method for introducing substituents. This approach has been used for the stereocontrolled synthesis of vicinally functionalized piperidines. escholarship.org The N-sulfonyl group in this compound is expected to facilitate α-deprotonation, allowing for the introduction of various alkyl and aryl groups at the C2 and C6 positions.

Cross-Coupling Reactions:

Table 2: Methods for Introducing Substituents on the Piperidine Ring

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

| C-H Arylation | Pd(OAc)₂, Picolinoylamino directing group, Iodo(hetero)arenes | C5 | scispace.com |

| Carbolithiation | sec-BuLi, Electrophile (e.g., alkyllithium) | C2, C3 | escholarship.org |

| Carboamination | Pd-catalyst, N-allylguanidine, Aryl bromide | Forms a new ring | nih.gov |

Stereoselective Transformations and Chirality Induction

The synthesis of enantiomerically pure substituted piperidines is of great importance in drug discovery. The N-sulfonyl group in this compound can play a crucial role in directing the stereochemical outcome of various transformations.

Diastereoselective Alkylation:

The N-sulfonyl group can influence the conformation of the piperidine ring and direct the approach of incoming electrophiles in alkylation reactions. The stereocontrolled synthesis of vicinally functionalized piperidines has been achieved through the nucleophilic addition of alkyllithiums to α-aryl substituted piperidine-derived enecarbamates, demonstrating high diastereoselectivity. escholarship.org Similar stereocontrol can be anticipated in the alkylation of lithiated this compound.

Stereocontrolled Synthesis from Acyclic or Other Cyclic Precursors:

Stereodefined piperidines can be synthesized from acyclic precursors or other heterocyclic systems. For example, stereodefined 2-chloromethyl-4-phenylpiperidine-4-carbonitriles have been synthesized from 2-(2-cyano-2-phenylethyl)aziridines via a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening. nih.gov Such strategies allow for the construction of the piperidine ring with defined stereochemistry, which can then be N-sulfonylated to yield chiral, non-racemic this compound derivatives.

Influence of the N-Arylsulfonyl Group on Reactivity and Stereochemistry:

The nature of the N-arylsulfonyl group can significantly influence the reactivity and stereoselectivity of reactions on the piperidine ring. For instance, in palladium-catalyzed alkene carboamination reactions, the electronic properties of the arylsulfonyl group can affect the efficiency and outcome of the cyclization. nih.gov The steric and electronic properties of the 2-bromophenylsulfonyl group are therefore expected to play a key role in directing the stereochemical course of reactions involving this compound.

Table 3: Examples of Stereoselective Transformations in Piperidine Synthesis

| Transformation | Key Strategy | Stereochemical Outcome | Reference |

| Vicinal Functionalization | Nucleophilic β-addition of alkyllithiums to α-aryl substituted enecarbamates | High diastereoselectivity | escholarship.org |

| Piperidine Synthesis | Microwave-assisted 6-exo-tet cyclization of aziridine (B145994) precursors | Stereodefined cis- and trans-piperidines | nih.gov |

| Carboamination | Palladium-catalyzed reaction of N-allylguanidines with internal alkenes | High diastereoselectivity | nih.gov |

Computational Chemistry and Theoretical Studies of 1 2 Bromophenyl Sulfonyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic structure, geometry, and reactivity of 1-((2-Bromophenyl)sulfonyl)piperidine. These theoretical approaches provide a microscopic view of the molecule's characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure, Geometry, and Reactivity

Furthermore, DFT is used to map the electron density distribution, highlighting regions of the molecule that are electron-rich or electron-deficient. This information is critical for predicting how the molecule will interact with other chemical species. The electronic structure analysis also includes the calculation of molecular electrostatic potential (MEP), which visually represents the electrostatic potential on the surface of the molecule, indicating likely sites for electrophilic and nucleophilic attack. These computational findings are foundational for predicting the chemical reactivity of the compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis to Predict Reactivity

The reactivity of this compound has been further explored through Frontier Molecular Orbital (HOMO-LUMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy of the HOMO is related to the ionization potential and represents the electron-donating capability, while the LUMO energy relates to the electron affinity and indicates the electron-accepting ability.

The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, these calculations provide a quantitative measure of its kinetic stability and chemical reactivity, guiding the prediction of its behavior in chemical reactions.

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Higher energy suggests greater electron-donating capacity. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Lower energy suggests greater electron-accepting capacity. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO) | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

Molecular Modeling and Simulation

To understand the dynamic behavior of this compound and its interactions with biological targets, molecular modeling and simulation techniques are employed. These methods provide insights that are often inaccessible through experimental means alone.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are performed to investigate its potential binding modes and affinities with various biological targets, such as enzymes or receptors.

These studies involve placing the molecule (the ligand) into the binding site of a target protein and calculating the binding energy for different conformations. The results help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. This information is invaluable for structure-based drug design and for understanding the potential biological activity of the compound.

Molecular Dynamics Simulations to Investigate Conformational Space and Stability

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. For this compound, MD simulations provide a detailed picture of its conformational flexibility and stability over time. By simulating the motion of atoms and molecules, researchers can observe how the compound explores different shapes (conformers) in a given environment, such as in a solvent or when bound to a protein.

These simulations can reveal the most stable conformations of the molecule and the energetic barriers between them. Understanding the conformational landscape is crucial, as the biological activity of a molecule can be highly dependent on its three-dimensional shape. MD simulations also provide insights into the stability of ligand-target complexes identified through molecular docking, helping to validate the predicted binding modes.

In Silico Prediction and Analysis of Chemical Reactivity and Stability Profiles

In silico methods encompass a broad range of computational tools used to predict the properties of molecules. For this compound, these methods are used to generate comprehensive reactivity and stability profiles without the need for extensive laboratory experiments.

These predictive models often utilize quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches. By correlating the structural features of the molecule with its known or predicted activities and properties, these models can estimate various parameters, including its reactivity towards different chemical reagents and its stability under various conditions (e.g., pH, temperature). This in silico screening helps to prioritize experimental studies and provides a deeper understanding of the molecule's chemical behavior.

Advanced Research Perspectives and Future Directions in 1 2 Bromophenyl Sulfonyl Piperidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for N-Arylsulfonylpiperidines

The traditional synthesis of N-arylsulfonylpiperidines, including 1-((2-Bromophenyl)sulfonyl)piperidine, often relies on the reaction of an amine with a sulfonyl chloride in the presence of an organic base and solvent. While effective, these methods can generate significant waste and utilize hazardous materials. The future of synthesizing these compounds lies in the development of greener and more sustainable alternatives.

Key research efforts are focused on several innovative approaches:

Catalyst-Free Syntheses: Recent studies have demonstrated the successful synthesis of sulfonamides in aqueous media without the need for a catalyst. tandfonline.com This approach involves reacting sulfonyl chlorides with amines in water, which serves as a green solvent, simplifying the workup procedure and minimizing organic waste. tandfonline.com

Alternative Solvents: The use of environmentally friendly solvents like ethanol, glycerol, and deep eutectic solvents (DES) is a promising avenue. researchgate.netrsc.org For instance, the oxidative chlorination of thiols to form sulfonyl chlorides in situ, followed by reaction with an amine, has been successfully carried out in a choline (B1196258) chloride/glycerol mixture. researchgate.netrsc.org This one-pot method reduces the need to handle and store reactive sulfonyl chlorides.

Flow Chemistry: Microflow reactor technology offers precise control over reaction parameters such as temperature and time, which can improve yields and safety, particularly for highly reactive intermediates like organolithium species that could be involved in modifying the aryl ring.

Mechanochemical Synthesis: Ball milling and other solvent-free techniques are being explored to reduce or eliminate the need for bulk solvents, leading to a more sustainable process with a smaller environmental footprint.

These methodologies not only align with the principles of green chemistry but also offer potential advantages in terms of cost-effectiveness, safety, and efficiency for the large-scale production of N-arylsulfonylpiperidines.

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

| Methodology | Solvents | Advantages | Challenges |

|---|---|---|---|

| Traditional | Dichloromethane (B109758), Pyridine (B92270) | High yield, well-established | Use of hazardous reagents and solvents, waste generation |

| Catalyst-Free | Water, Ethanol | Environmentally benign, simple workup | Limited substrate scope, potential for hydrolysis |

| Oxidative Chlorination | Deep Eutectic Solvents, Water, Ethanol | In situ generation of sulfonyl chloride, one-pot synthesis | Requires an oxidant, potential for side reactions |

| Flow Chemistry | Various | Enhanced safety and control, scalability | High initial equipment cost |

Exploration of Unprecedented Chemical Transformations of the Bromophenylsulfonylpiperidine Scaffold

The this compound scaffold possesses multiple reactive sites—the bromo-substituted aromatic ring, the robust sulfonamide linkage, and the piperidine (B6355638) ring—that offer a rich landscape for novel chemical transformations. Future research will likely focus on leveraging these sites to create complex and diverse molecular architectures.

Potential areas for exploration include:

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions can be used to introduce a wide array of functional groups, building molecular complexity and allowing for the synthesis of targeted derivatives.

Directed Ortho-Metalation (DoM): The sulfonyl group can act as a directed metalating group, enabling regioselective functionalization of the aromatic ring at the position ortho to the sulfonyl group. This strategy provides a powerful tool for creating highly substituted aromatic systems.

C-H Activation: Direct activation of the C-H bonds on either the piperidine or the phenyl ring offers a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials.

Ring-Distortion and Expansion/Contraction: Investigating reactions that modify the piperidine ring itself, such as ring-opening, expansion, or contraction, could lead to novel heterocyclic systems with unique three-dimensional structures.

Photoredox Catalysis: The use of visible light to initiate radical reactions offers mild conditions for transformations that might be challenging under thermal conditions. For example, radical-mediated cyclizations or functional group installations could be explored. eiu.edu

These advanced synthetic strategies will enable chemists to move beyond simple derivatization and explore unprecedented chemical space, leading to the discovery of molecules with novel properties and functions.

Application of Integrated Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The integration of advanced spectroscopic techniques with computational chemistry provides a powerful toolkit for elucidating the intricate details of chemical processes involving this compound.

Future mechanistic studies will likely involve:

Advanced NMR Spectroscopy: Techniques like 2D NMR (COSY, HSQC, HMBC), diffusion-ordered spectroscopy (DOSY), and in situ reaction monitoring can provide detailed information about molecular structure, connectivity, and the evolution of species during a reaction.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. Techniques like tandem mass spectrometry (MS/MS) can be used to fragment ions and provide structural information, helping to identify intermediates and byproducts.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of crystalline compounds and can capture snapshots of stable intermediates, offering invaluable insight into stereochemistry and conformation. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic properties. mdpi.comresearchgate.net These calculations can help rationalize experimental observations, predict the feasibility of proposed mechanisms, and guide the design of new experiments. nih.gov For example, computational studies can elucidate the binding modes of derivatives with biological targets or predict their electronic properties. researchgate.net

By combining these experimental and theoretical approaches, researchers can gain a holistic understanding of the factors that govern the reactivity and selectivity of transformations involving the bromophenylsulfonylpiperidine scaffold. researchgate.netnih.gov

Design Principles for Derivatives with Tuned Chemical Reactivity and Selectivity

Key design principles for creating derivatives with tailored properties include:

Electronic Effects: Modifying the substituents on the phenyl ring can alter the electron density of the entire molecule. Electron-withdrawing groups can increase the acidity of the N-H bond in related primary or secondary sulfonamides, while electron-donating groups can have the opposite effect. This influences the reactivity of the sulfonyl group and the aromatic ring.

Steric Control: Introducing bulky groups near a reactive site can direct the outcome of a reaction by sterically hindering certain approaches of a reagent. For example, strategic placement of bulky substituents on the piperidine ring could influence the stereoselectivity of reactions at an adjacent position.

Conformational Constraints: The piperidine ring exists in a chair conformation. Introducing substituents or incorporating the ring into a bicyclic system can lock it into a specific conformation, which can have a profound impact on its reactivity and how it interacts with other molecules, such as biological receptors. nih.gov

Structure-Activity Relationships (SAR): In medicinal chemistry, SAR studies are crucial for optimizing the biological activity of a lead compound. nih.gov By systematically preparing and testing a series of derivatives, researchers can identify the structural features that are essential for a desired effect, leading to the design of more potent and selective molecules. nih.gov

A deep understanding of these principles will enable the rational design of derivatives of this compound with precisely controlled properties for specific applications.

Expansion of Research into Material Science Applications and Catalyst Development

While much of the research on sulfonamide and piperidine derivatives has focused on medicinal chemistry, the unique structural and electronic properties of the this compound scaffold make it an attractive candidate for applications in material science and catalysis.

Future research in these areas could explore:

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms of the sulfonyl group, as well as the aromatic pi-system, can coordinate to metal centers. This suggests that derivatives of this compound could serve as ligands in transition-metal catalysis. nih.gov The chirality of substituted piperidine rings could also be exploited in asymmetric catalysis.

Functional Polymers: Incorporating the bromophenylsulfonylpiperidine moiety into a polymer backbone could impart specific properties to the resulting material. For example, the polar sulfonyl group could enhance thermal stability or alter solubility, while the rigid aromatic and piperidine units could influence the polymer's mechanical properties. The bromine atom provides a site for post-polymerization modification.

Organoelectronic Materials: The combination of an electron-rich piperidine ring and a modifiable arylsulfonyl group suggests that derivatives could be designed to have interesting photophysical properties. By extending the conjugation of the aromatic system through cross-coupling reactions, it may be possible to create novel materials for applications in organic light-emitting diodes (OLEDs) or sensors.

The expansion of research into these non-biological applications represents a new frontier for this compound chemistry, with the potential to develop novel functional materials and catalysts with unique properties.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.